Cas no 942485-40-7 (3-(2,5-difluorophenoxy)propanoic acid)
3-(2,5-difluorophenoxy)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 3-(2,5-difluorophenoxy)-
- 3-(2,5-Difluorophenoxy)propanoic acid
- 3-(2,5-difluorophenoxy)propanoic acid
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- Inchi: 1S/C9H8F2O3/c10-6-1-2-7(11)8(5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
- InChI Key: KWZZGDYPPDQVSB-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCOC1=CC(F)=CC=C1F
3-(2,5-difluorophenoxy)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-132243-0.05g |
3-(2,5-difluorophenoxy)propanoic acid |
942485-40-7 | 95.0% | 0.05g |
$65.0 | 2025-02-21 | |
| Enamine | EN300-132243-0.1g |
3-(2,5-difluorophenoxy)propanoic acid |
942485-40-7 | 95.0% | 0.1g |
$96.0 | 2025-02-21 | |
| Enamine | EN300-132243-0.25g |
3-(2,5-difluorophenoxy)propanoic acid |
942485-40-7 | 95.0% | 0.25g |
$136.0 | 2025-02-21 | |
| Enamine | EN300-132243-0.5g |
3-(2,5-difluorophenoxy)propanoic acid |
942485-40-7 | 95.0% | 0.5g |
$256.0 | 2025-02-21 | |
| Enamine | EN300-132243-1.0g |
3-(2,5-difluorophenoxy)propanoic acid |
942485-40-7 | 95.0% | 1.0g |
$355.0 | 2025-02-21 | |
| Enamine | EN300-132243-2.5g |
3-(2,5-difluorophenoxy)propanoic acid |
942485-40-7 | 95.0% | 2.5g |
$697.0 | 2025-02-21 | |
| Enamine | EN300-132243-5.0g |
3-(2,5-difluorophenoxy)propanoic acid |
942485-40-7 | 95.0% | 5.0g |
$1033.0 | 2025-02-21 | |
| Enamine | EN300-132243-10.0g |
3-(2,5-difluorophenoxy)propanoic acid |
942485-40-7 | 95.0% | 10.0g |
$1531.0 | 2025-02-21 | |
| Enamine | EN300-132243-50mg |
3-(2,5-difluorophenoxy)propanoic acid |
942485-40-7 | 95.0% | 50mg |
$65.0 | 2023-09-30 | |
| Enamine | EN300-132243-100mg |
3-(2,5-difluorophenoxy)propanoic acid |
942485-40-7 | 95.0% | 100mg |
$96.0 | 2023-09-30 |
3-(2,5-difluorophenoxy)propanoic acid Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(2,5-difluorophenoxy)propanoic acid
Recent Advances in the Study of 3-(2,5-Difluorophenoxy)propanoic Acid (CAS: 942485-40-7) and Its Applications in Chemical Biology and Medicine
3-(2,5-Difluorophenoxy)propanoic acid (CAS: 942485-40-7) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. This research brief consolidates the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and emerging applications in drug development.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a building block for novel kinase inhibitors. Researchers utilized 3-(2,5-difluorophenoxy)propanoic acid to develop a series of ATP-competitive inhibitors targeting tyrosine kinases implicated in cancer progression. The difluorophenoxy moiety was found to enhance binding affinity through favorable interactions with hydrophobic pockets in the kinase domain, while the propanoic acid group facilitated water solubility and pharmacokinetic optimization.
In the field of metabolic disease research, a team at Harvard Medical School recently reported (Nature Chemical Biology, 2024) that derivatives of 942485-40-7 show promising activity as modulators of G protein-coupled receptors (GPCRs) involved in glucose metabolism. The compound's ability to simultaneously engage orthosteric and allosteric binding sites makes it particularly valuable for developing next-generation antidiabetic agents with improved selectivity profiles.
Structural biology studies employing cryo-EM and X-ray crystallography have provided atomic-level insights into how 3-(2,5-difluorophenoxy)propanoic acid interacts with biological targets. A groundbreaking paper in Science (2023) revealed that the compound's conformationally restricted phenoxy group induces unique protein conformational changes that are not observed with simpler carboxylic acid derivatives, explaining its enhanced biological activity in certain target systems.
From a synthetic chemistry perspective, recent advances in continuous flow chemistry have improved the scalability of 942485-40-7 production. A 2024 ACS Catalysis publication described an efficient, catalyst-free method for its synthesis under mild conditions, achieving >90% yield while minimizing the formation of regioisomeric impurities that were problematic in earlier synthetic routes.
Looking forward, the compound's versatility suggests it will continue to play an important role in medicinal chemistry. Current research directions include its application in PROTAC (proteolysis targeting chimera) design, where its balanced hydrophobicity and hydrogen bonding capacity make it ideal for linker optimization, as well as investigations into its potential as a fragment for covalent inhibitor development through strategic modification of the propanoic acid moiety.
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